molecular formula C22H15N3 B11541869 N-[(11Z)-6-methyl-11H-indeno[1,2-b]quinoxalin-11-ylidene]aniline

N-[(11Z)-6-methyl-11H-indeno[1,2-b]quinoxalin-11-ylidene]aniline

Cat. No.: B11541869
M. Wt: 321.4 g/mol
InChI Key: AYUPXARMZDLHKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(11Z)-6-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOXALIN-11-IMINE is a nitrogen-containing heterocyclic compound. This compound is part of the indeno[1,2-b]quinoxaline family, which is known for its diverse chemical reactivities and potential pharmacological activities. The structure of this compound includes a quinoxaline core fused with an indene ring, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11Z)-6-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOXALIN-11-IMINE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 6-methylindeno[1,2-b]quinoxalin-11-one with aniline under reflux conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, in a solvent like ethanol or acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(11Z)-6-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOXALIN-11-IMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

(11Z)-6-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOXALIN-11-IMINE has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neuroinflammation and ischemia-reperfusion injury.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (11Z)-6-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOXALIN-11-IMINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as c-Jun N-terminal kinase (JNK), which plays a role in cell signaling pathways related to inflammation and apoptosis. The inhibition of JNK can lead to reduced inflammation and cell death, making the compound a potential therapeutic agent for various diseases .

Comparison with Similar Compounds

Similar Compounds

    11H-Indeno[1,2-b]quinoxalin-11-one: A closely related compound with similar structural features but different functional groups.

    6-Methylindeno[1,2-b]quinoxalin-11-one: Another related compound with a methyl group at the 6-position but lacking the N-phenyl substituent.

Uniqueness

(11Z)-6-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOXALIN-11-IMINE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the N-phenyl group enhances its potential as a bioactive molecule, making it a valuable compound for further research and development .

Properties

Molecular Formula

C22H15N3

Molecular Weight

321.4 g/mol

IUPAC Name

6-methyl-N-phenylindeno[1,2-b]quinoxalin-11-imine

InChI

InChI=1S/C22H15N3/c1-14-8-7-13-18-19(14)25-21-17-12-6-5-11-16(17)20(22(21)24-18)23-15-9-3-2-4-10-15/h2-13H,1H3

InChI Key

AYUPXARMZDLHKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C3C(=N2)C4=CC=CC=C4C3=NC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.